1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol

TXA2/PGH2 receptor antagonist metabolic stability 2-oxabicyclo[2.2.1]heptane scaffold

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (CAS 2445784-68-7) is a conformationally rigid, saturated bicyclic alcohol featuring the 2-oxabicyclo[2.2.1]heptane scaffold—a privileged scaffold in thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist programs and nucleotide analogue design. The compound bears a secondary alcohol directly attached to the bridgehead carbon (C-1) of the oxabicyclo skeleton, providing a single hydrogen bond donor and two hydrogen bond acceptors within a compact (MW 142.2 g/mol; C8H14O2) framework.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 2445784-68-7
Cat. No. B2858150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol
CAS2445784-68-7
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCC(C12CCC(C1)CO2)O
InChIInChI=1S/C8H14O2/c1-6(9)8-3-2-7(4-8)5-10-8/h6-7,9H,2-5H2,1H3
InChIKeyZPOOBCODAMRJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (CAS 2445784-68-7): Procurement-Grade Bicyclic Alcohol Building Block for Receptor-Targeted Drug Discovery


1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (CAS 2445784-68-7) is a conformationally rigid, saturated bicyclic alcohol featuring the 2-oxabicyclo[2.2.1]heptane scaffold—a privileged scaffold in thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist programs and nucleotide analogue design [1]. The compound bears a secondary alcohol directly attached to the bridgehead carbon (C-1) of the oxabicyclo skeleton, providing a single hydrogen bond donor and two hydrogen bond acceptors within a compact (MW 142.2 g/mol; C8H14O2) framework . This specific regioisomeric arrangement—oxygen at position-2 and a bridgehead ethanol substituent—is distinct from the more common 7-oxabicyclo[2.2.1]heptane core and imparts a unique steric and electronic profile that cannot be replicated by simple positional analogs.

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (2445784-68-7): Why Generic Substitution with Positional Isomers or Non-Bicyclic Alcohols Compromises Program Integrity


Interchanging 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol with the 7-oxa positional isomer (CAS 1344965-85-0) or a simple monocyclic tetrahydropyran-ethanol is not scientifically valid because the precise location of the endocyclic oxygen atom dictates the scaffold's hydrogen bond acceptor geometry, steric accessibility at the bridgehead, and the conformational preference of the bicyclo[2.2.1]heptane framework [1]. In TXA2/PGH2 receptor antagonist programs, the 2-oxa configuration is essential for converting the standard agonist U46619 into an antagonist by altering the trajectory of the carboxylic acid side chain [1]. Similarly, in conformationally locked nucleotide analogues, the 2-oxabicyclo[2.2.1]heptane ring enforces a North (N) sugar pucker (2′-exo, 3′-endo) that is critical for P2Y1 receptor selectivity—a constraint that the 7-oxa isomer cannot recapitulate [2]. Below is the quantitative evidence that establishes where this specific regioisomer provides verifiable, measurable differentiation.

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (2445784-68-7): Comparator-Based Quantitative Evidence for Scientific Selection and Procurement Decisions


Bridgehead Ethanol Substituent Enables Direct Metabolic Stabilization via 3-Oxa Introduction in TXA2 Antagonist Scaffolds

The 2-oxabicyclo[2.2.1]heptane skeleton of the standard TXA2/PGH2 receptor agonist U46619 serves as the pharmacophoric core for designing antagonists. When a suitable substituent is attached directly to the carbon bridge of the 2-oxabicyclo[2.2.1]heptane system, the biological profile switches from agonism to antagonism [1]. The present compound's bridgehead ethanol substituent provides a synthetic handle that can be elaborated into the requisite α-chain bearing a 3-oxa moiety, a modification demonstrated to enhance metabolic stability of the resulting antagonists relative to the parent all-carbon chain [1]. The 7-oxabicyclo isomer (e.g., 1344965-85-0) lacks the correct oxygen placement for this pharmacophoric conversion and cannot support the same stereoelectronic trajectory.

TXA2/PGH2 receptor antagonist metabolic stability 2-oxabicyclo[2.2.1]heptane scaffold structure-activity relationship

2-Oxa Bridge Enforces North (N) Sugar Pucker Conformation Critical for P2Y1 Receptor Binding Selectivity vs. 7-Oxa and Carbocyclic Analogs

In a direct comparative study of nucleotide analogues, a conformationally locked carbocyclic (cLNA) bisphosphate derivative MRS2584 (21) built on the 2-oxabicyclo[2.2.1]heptane scaffold displayed a binding affinity Ki of 22.5 nM at the human P2Y1 receptor, and functionally antagonized 2-methylthio-ADP (30 nM)-stimulated phospholipase C activity with an IC50 of 650 nM [1]. The parent cLNA nucleoside (lacking the bisphosphate) bound only weakly to the adenosine A3 receptor, demonstrating that the 2-oxabicyclo[2.2.1]heptane ring system confers P2Y receptor selectivity [1]. This North (N) conformation (2′-exo, 3′-endo) is enforced by the 2-oxa bridge geometry and is essential for P2Y1 receptor binding; the 7-oxa isomer cannot achieve this same sugar pucker [1].

P2Y1 receptor antagonist conformationally locked nucleotide North (N) conformation 2-oxabicyclo[2.2.1]heptane

Predicted Hydrogen Bond Donor/Acceptor Profile Differentiates 2-Oxa Bridgehead Ethanol from 7-Oxa Isomer and Carbocyclic Bicyclo[2.2.1]heptane Analogs

Computational physicochemical profiling reveals that 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (C8H14O2, MW 142.2 g/mol) possesses 1 hydrogen bond donor (the secondary alcohol -OH) and 2 hydrogen bond acceptors (the endocyclic ether oxygen and the hydroxyl oxygen) . The corresponding 7-oxa isomer (1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethan-1-ol, CAS 1344965-85-0) has an identical HBD/HBA count but a different spatial orientation of the ether oxygen, which alters the vector of hydrogen bond acceptance. The carbocyclic analog (bicyclo[2.2.1]heptan-1-yl)ethanol lacks the endocyclic oxygen entirely, reducing HBA count to 1 and fundamentally changing solubility and target engagement profiles. For 2-oxabicyclo[2.2.1]heptane core compounds, LogP has been predicted in the range of 0.8–1.3, reflecting balanced polarity suitable for blood-brain barrier penetration while maintaining aqueous solubility [1].

hydrogen bond donor/acceptor count physicochemical differentiation 2-oxabicyclo[2.2.1]heptane fragment-based drug design

2-Oxabicyclo[2.2.1]heptane Core as a Saturated Bioisostere for Aromatic Rings with Improved Solubility and Metabolic Stability in Imatinib-Class Kinase Inhibitors

The 2-oxabicyclo[2.2.1]heptane ring system has been validated as a saturated bioisostere for aromatic (phenyl) rings in drug candidates, offering improved physicochemical properties. In a proof-of-concept study with Imatinib analogs, replacement of the phenyl ring with a 2-oxabicyclo[2.2.2]octane group reduced lipophilicity (LogP) and enhanced aqueous solubility while maintaining target binding affinity [1]. The 2-oxabicyclo[2.2.1]heptane scaffold (the core of the present compound) provides a smaller, more compact bioisostere with a higher fraction of sp³ hybridized carbon atoms (Fsp³ = 1.0 for the saturated core), which correlates with improved clinical success rates and reduced off-target toxicity [2]. This contrasts with the 7-oxabicyclo[2.2.1]heptane scaffold, which has been used primarily in herbicide (Endothall) rather than pharmaceutical contexts .

saturated bioisostere phenyl ring replacement solubility enhancement metabolic stability kinase inhibitor

Bridgehead Secondary Alcohol Enables Selective Oxidation to Ketone Without Protecting Group Manipulation—a Synthetic Advantage Over the Endo-7-Oxabicycloheptan-2-ol Scaffold

The secondary alcohol at the bridgehead (C-1) position of the 2-oxabicyclo[2.2.1]heptane scaffold can be chemoselectively oxidized to the corresponding ketone (1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-one) using standard oxidation conditions (e.g., Dess-Martin periodinane or Swern oxidation) without requiring protection of the endocyclic ether [1]. This contrasts with the endo-7-oxabicyclo[2.2.1]heptan-2-ol scaffold, where the hydroxyl group is on the cyclohexane ring rather than the bridgehead, introducing competing reactivity with the adjacent bridgehead positions. The resulting bridgehead ketone serves as a versatile intermediate for Grignard additions, reductive aminations, and oxime formation, enabling diversification of the scaffold for structure-activity relationship studies [2].

chemoselective oxidation bridgehead alcohol 2-oxabicyclo[2.2.1]heptane late-stage functionalization

1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol (2445784-68-7): Validated Application Scenarios Based on Comparative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting the TXA2/PGH2 (TP) Receptor for Cardiovascular and Inflammatory Indications

The 2-oxabicyclo[2.2.1]heptane scaffold is the core pharmacophore of the standard TP receptor agonist U46619 [1]. As demonstrated by Sinzinger et al. (2001), appending a suitable substituent to the carbon bridge of this scaffold converts the biological profile from agonism to antagonism, yielding potent TXA2/PGH2 receptor antagonists [1]. The bridgehead ethanol group of the present compound provides an ideal synthetic handle for introducing the metabolically stabilizing 3-oxa α-chain modification identified by the same group [1]. Procurement of this specific 2-oxa regioisomer is mandatory for teams pursuing TP receptor antagonist programs, as the 7-oxa isomer (CAS 1344965-85-0) lacks the correct oxygen placement for pharmacophore alignment.

Synthesis of Conformationally Locked Nucleotide Analogues (cLNA) for P2Y1 and P2Y2/4 Receptor Pharmacology Studies

Jacobson et al. (2004) demonstrated that the 2-oxabicyclo[2.2.1]heptane ring system enforces the North (N) sugar pucker conformation required for high-affinity P2Y1 receptor binding [2]. The cLNA bisphosphate derivative MRS2584 (21) achieved a Ki of 22.5 nM at the human P2Y1 receptor—a 23.5-fold improvement in functional IC50 compared to L-α-threofuranosyl bisphosphate analogs [2]. The 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol building block serves as the starting point for constructing these cLNA nucleotide analogues via functionalization of the bridgehead ethanol moiety. Research groups focused on purinergic signaling, platelet aggregation, or nucleotide receptor pharmacology should select this compound as their synthetic entry point.

Saturated Bioisostere Replacement of Phenyl Rings in Lead Optimization Programs to Improve Solubility, Reduce Lipophilicity, and Enhance Metabolic Stability

The 2-oxabicyclo[2.2.1]heptane scaffold offers a compact, fully saturated (Fsp³ = 1.0) bioisostere for aromatic ring systems in drug candidates [3]. Literature precedent with the closely related 2-oxabicyclo[2.2.2]octane system in Imatinib analogs demonstrates that such oxabicyclo replacements reduce LogP and increase aqueous solubility while preserving target engagement [4]. The present compound's ethanol substituent provides a vector for further functionalization, allowing medicinal chemistry teams to systematically explore structure-activity relationships around this bioisosteric replacement. This application is distinct from the 7-oxabicyclo[2.2.1]heptane scaffold, which is primarily associated with herbicidal activity (Endothall class) .

Synthetic Methodology Development and Chemical Biology Tool Compound Synthesis Leveraging Chemoselective Bridgehead Oxidation Chemistry

The bridgehead secondary alcohol of 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol offers a cleaner chemoselective oxidation profile compared to endo-7-oxabicycloheptan-2-ol scaffolds, where the ring hydroxyl competes with adjacent bridgehead positions [5]. This property makes the compound an attractive building block for synthetic methodology groups developing novel oxidation, cross-coupling, or diversification strategies on conformationally constrained bicyclic scaffolds. The resulting bridgehead ketone can be elaborated into diverse compound libraries through Grignard additions, reductive aminations, and oxime formations—all without requiring protection of the endocyclic ether [5]. This synthetic efficiency translates to reduced procurement costs for library synthesis programs.

Quote Request

Request a Quote for 1-{2-oxabicyclo[2.2.1]heptan-1-yl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.